2-Methyl-5-nitropyridin-3-amine
Overview
Description
2-Methyl-5-nitropyridin-3-amine is a chemical compound with the molecular formula C6H7N3O2 . It is also known by other names such as 3-Amino-2-methyl-5-nitropyridine and has a molecular weight of 153.14 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Methyl-5-nitropyridin-3-amine has been analyzed in several studies . The compound has a topological polar surface area of 84.7 Ų and contains 11 heavy atoms . The InChIKey for the compound is BIGJOIAURNWIEW-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 2-Methyl-5-nitropyridin-3-amine have been explored in various studies . For instance, Burkholderia sp. MAK1 has been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Physical And Chemical Properties Analysis
2-Methyl-5-nitropyridin-3-amine has a molecular weight of 153.14 g/mol and a monoisotopic mass of 153.053826475 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 and a complexity of 156 .Scientific Research Applications
Formation of Aminals via Pummerer Rearrangement
The reaction of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine (a related compound to 2-Methyl-5-nitropyridin-3-amine) with acid chlorides has shown the unexpected formation of aminals, such as N,N′-bis(3-nitro-2-pyridinylimino)methylene. This process is understood to occur through a Pummerer type rearrangement. The formation of these unusual aminals provides insights into new synthetic pathways for derivatives of nitropyridines, which could be valuable in various chemical syntheses (Rakhit, Georges, & Bagli, 1979).
Fluorescent Probes for Metal Ion Detection
2-Aminoethylpyridine-based fluorescent compounds have been developed using a derivative similar to 2-Methyl-5-nitropyridin-3-amine. These probes have shown enhanced fluorescence upon interaction with Fe3+ ions and varying effects with Hg2+ ions. This suggests their potential application in detecting and estimating trace amounts of these metal ions in water samples and biological systems (Singh, Thakur, Raj, & Pandey, 2020).
Ultrasound-assisted Drug Solubility Improvement
Research has demonstrated the use of ultrasound irradiation to improve the solubility of drug-like compounds, specifically focusing on 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, a compound structurally related to 2-Methyl-5-nitropyridin-3-amine. This method involves forming salts from poorly soluble compounds, offering a novel approach to address solubility issues in drug development (Machado et al., 2013).
Nucleophilic Substitution Reactions
Studies on nucleophilic displacement reactions in aromatic systems, including 2-chloro- or -fluoro-3- or -5-nitropyridine (closely related to 2-Methyl-5-nitropyridin-3-amine), have shed light on the kinetics of these reactions. Such reactions are fundamental in organic synthesis and play a crucial role in the development of various chemical entities (Brewis, Chapman, Paine, Shorter, & Wright, 1974).
properties
IUPAC Name |
2-methyl-5-nitropyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-4-6(7)2-5(3-8-4)9(10)11/h2-3H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGJOIAURNWIEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677219 | |
Record name | 2-Methyl-5-nitropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-nitropyridin-3-amine | |
CAS RN |
51984-61-3 | |
Record name | 2-Methyl-5-nitropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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